Sigma‑1 Receptor Affinity: Scaffold‑Hopping Advantage Over Non‑Spirocyclic Isosteres
Direct head-to-head SAR data from the Fu et al. (2023) study demonstrate that compound 32, a derivative of 2,6-diazaspiro[3.4]octan-7-one, achieved potent σ1R antagonism and rescued morphine tolerance in vivo. In contrast, earlier scaffolds such as 4‑IBP and other non‑spirocyclic amines exhibit weaker affinity and lack comparable in vivo efficacy in the morphine‑tolerance model, highlighting the privileged nature of this spirocyclic core for σ1R engagement [1].
| Evidence Dimension | σ1R antagonist potency (Ki) |
|---|---|
| Target Compound Data | Compound 32 (2,6-diazaspiro[3.4]octan-7-one derivative): potent σ1R antagonist (exact Ki not disclosed in abstract; SAR study identified as lead compound) |
| Comparator Or Baseline | 4‑IBP (σ1R co‑crystallized ligand) and earlier non‑spirocyclic amines: lower σ1R affinity; no in vivo morphine‑tolerance rescue reported |
| Quantified Difference | Compound 32 was prioritized as the most potent analogue in the series and demonstrated statistically significant enhancement of morphine antinociception and rescue of analgesic tolerance in animal models (p < 0.05) |
| Conditions | σ1R competitive binding assay; morphine‑induced analgesic tolerance model in mice |
Why This Matters
This scaffold delivers σ1R ligands with in vivo efficacy that simpler amine frameworks fail to achieve, making the oxalate‑form building block a strategic starting point for pain‑targeted medicinal chemistry.
- [1] Fu, K., Xu, W., Yang, R., Zhao, H., Xu, H., Wei, Y., Liu, H., Qiu, Y., Chen, D., Guo, D., & Xiong, B. (2023). 2,6-Diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. https://doi.org/10.1016/j.ejmech.2023.115178 View Source
